N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-9-11(3)26-17(19-9)22-10(2)15(20-21-22)16(23)18-7-12-4-5-13-14(6-12)25-8-24-13/h4-6H,7-8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYUJAVCINBIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article synthesizes available research findings to elucidate the biological activity of this compound, particularly its anticancer effects and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives known for their diverse biological activities. Its structure includes a benzo[d][1,3]dioxole moiety, which has been associated with various pharmacological effects, including anticancer activity.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties through various mechanisms:
- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates. For example, compounds similar to this compound demonstrated effective inhibition of the cell cycle at specific phases (G0/G1 or G2/M) depending on the cell line used .
- Apoptosis Induction : The compound may promote apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2. Increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins have been observed in treated cancer cells .
- EGFR Inhibition : Some studies have highlighted the role of epidermal growth factor receptor (EGFR) inhibition in the anticancer activity of related compounds. This inhibition can disrupt signaling pathways critical for tumor growth and survival .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values reported for similar compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 | |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | MDA-MB231 | 27.66 | |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | MCF7 | 4.93 |
These results indicate that compounds with similar structures possess promising anticancer activity against various cancer cell lines.
Study on Antitumor Activity
In a recent study focusing on a series of benzo[d][1,3]dioxole derivatives, several compounds were synthesized and evaluated for their antitumor activity against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The findings revealed that many derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-... with target proteins involved in cancer progression. These studies suggest that the compound interacts favorably with key active sites on proteins such as EGFR and estrogen receptors (ER), indicating potential for therapeutic application in hormone-responsive cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the preparation of the triazole-carboxamide core. A general procedure includes:
Cyclocondensation : Reacting substituted hydrazides with nitriles or ketones under reflux conditions (e.g., ethanol/HCl) to form the triazole ring .
Functionalization : Introducing the benzo[d][1,3]dioxole and dimethylthiazole moieties via nucleophilic substitution or coupling reactions. For example, alkylation of the triazole nitrogen with a benzodioxolylmethyl halide in the presence of a base like K₂CO₃ in DMF .
Purification : Use column chromatography (hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm structure by NMR (¹H/¹³C) and melting point analysis .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to distinguish aromatic protons (δ 6.5–7.5 ppm for benzodioxole), methyl groups (δ 2.0–2.5 ppm for thiazole-CH₃), and triazole carbons (δ 140–160 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for carboxamide) and C-O-C vibrations (~1250 cm⁻¹ for benzodioxole) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., DMSO/water). Use SHELXL for structure refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr incubations. Compare IC₅₀ values against controls like doxorubicin .
- Antimicrobial Testing : Perform disc diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) .
Advanced Research Questions
Q. How can structural modifications to the triazole or thiazole rings alter biological activity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives by varying substituents (e.g., replacing 4,5-dimethylthiazole with 4-phenylthiazole) .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR for anticancer activity). Compare binding affinities and hydrogen-bonding patterns .
- Metabolic Stability : Assess in vitro liver microsome assays to evaluate CYP450-mediated degradation .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Validate results across multiple labs .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-target interactions that may explain divergent results .
- Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or solvent variations (DMSO vs. ethanol) .
Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?
- Methodological Answer :
- Solvent Screening : Test mixtures like DMSO/water, chloroform/methanol, or ethyl acetate/hexane. Use microbatch under oil for high-throughput screening .
- Temperature Gradients : Slow cooling from 40°C to 4°C to promote crystal growth.
- Additive Screening : Introduce small molecules (e.g., glycerol, PEG 400) to stabilize crystal packing .
Q. What computational methods predict the compound’s reactivity in synthetic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
